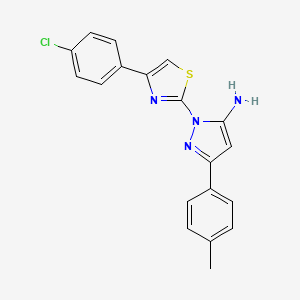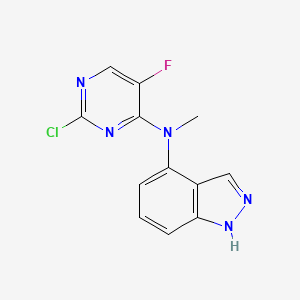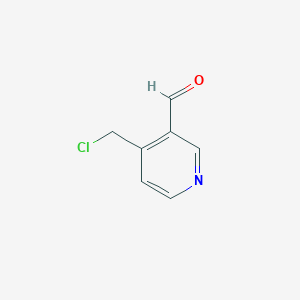![molecular formula C17H12N2O5 B14173193 3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] CAS No. 19747-15-0](/img/structure/B14173193.png)
3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] is a chemical compound with the molecular formula C17H12N2O5 It is a derivative of benzoxazolone, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] typically involves the reaction of benzoxazolone derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of benzoxazolone with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality.
化学反応の分析
Types of Reactions
3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3,3’-(1-Oxo-1,3-propanediyl)bis[1,3-benzothiazol-2(3H)-one]
- 2,2’-{1,5-Pentanediylbis[oxy(3-oxo-3,1-propanediyl)]}bis[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium]
Uniqueness
3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] is unique due to its specific structural features and the presence of benzoxazolone moieties. These features confer distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
19747-15-0 |
|---|---|
分子式 |
C17H12N2O5 |
分子量 |
324.29 g/mol |
IUPAC名 |
3-[3-oxo-3-(2-oxo-1,3-benzoxazol-3-yl)propyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C17H12N2O5/c20-15(19-12-6-2-4-8-14(12)24-17(19)22)9-10-18-11-5-1-3-7-13(11)23-16(18)21/h1-8H,9-10H2 |
InChIキー |
JOXVYIMPLRNFCE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)N3C4=CC=CC=C4OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


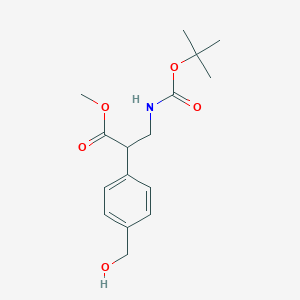
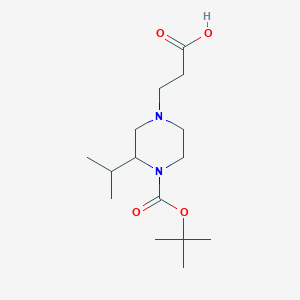
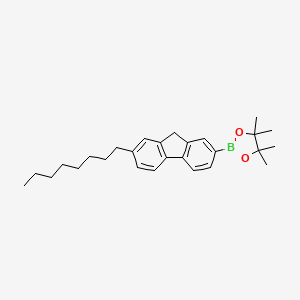
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, N-cyclopropyl-4-fluoro-1-(4-methoxybutyl)](/img/structure/B14173131.png)
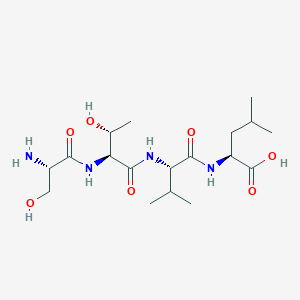
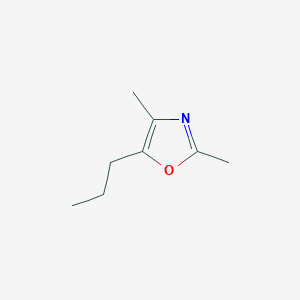
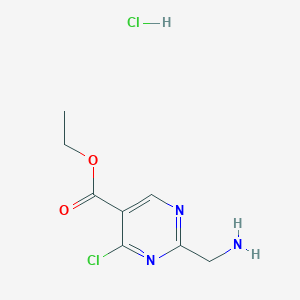
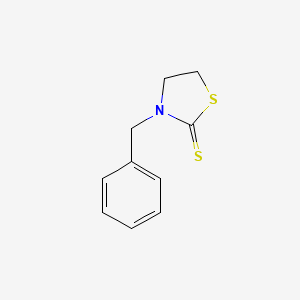
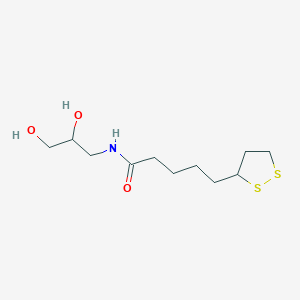
![2-(2-Methyl-allyl)-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one](/img/structure/B14173164.png)
![1'-(thiophen-2-ylcarbonyl)-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14173170.png)
